molecular formula C8H15ClN2O B13011313 (R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride

(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride

Cat. No.: B13011313
M. Wt: 190.67 g/mol
InChI Key: BCPODMBFNHWHTJ-OGFXRTJISA-N
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Description

®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro-pyrido-pyrazinone core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: A similar compound without the hydrochloride group.

    Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives: Various derivatives with different substituents.

Uniqueness

®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(9aR)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1

InChI Key

BCPODMBFNHWHTJ-OGFXRTJISA-N

Isomeric SMILES

C1CCN2[C@H](C1)CNCC2=O.Cl

Canonical SMILES

C1CCN2C(C1)CNCC2=O.Cl

Origin of Product

United States

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